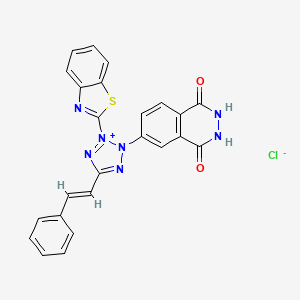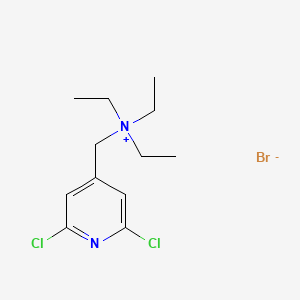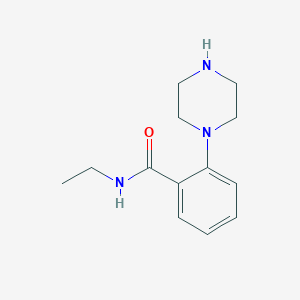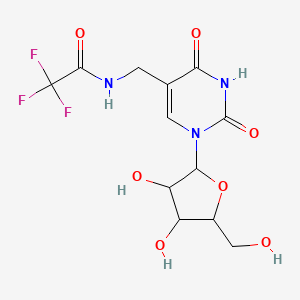
Bspt salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bspt salt is a chemical compound known for its unique properties and applications in various fields. It is often used in scientific research and industrial processes due to its stability and reactivity. The compound is characterized by its ability to undergo various chemical reactions, making it a valuable substance in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bspt salt typically involves the reaction of specific acids with bases or metals. One common method is the reaction of a dilute acid with a metal or an insoluble base. This process involves heating the acid and gradually adding the metal or base until the reaction is complete. The mixture is then filtered to remove any excess reactants, and the resulting solution is evaporated to obtain the salt crystals .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods but with more controlled conditions. The process involves precise temperature control and the use of automated systems to ensure consistency and purity of the final product. The industrial production of this compound often includes additional purification steps to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Bspt salt undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced using reducing agents, resulting in the formation of reduced compounds.
Substitution: This compound can participate in substitution reactions where one of its ions is replaced by another ion from a different compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may produce various oxidized forms of the compound, while reduction reactions yield reduced forms. Substitution reactions result in the formation of new compounds with different ionic compositions .
Scientific Research Applications
Bspt salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in biological studies to investigate cellular processes and interactions.
Medicine: The compound is used in pharmaceutical research to develop new drugs and treatments.
Industry: This compound is utilized in industrial processes, such as the production of other chemicals and materials
Mechanism of Action
The mechanism of action of Bspt salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved. For example, in pharmaceutical research, this compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Bspt salt can be compared with other similar compounds, such as:
NPT salt: Both Bspt and NPT salts are used in industrial applications, but they differ in their chemical properties and reactivity.
Bismuth subsalicylate: This compound shares some similarities with this compound in terms of its use in medicine, but it has different chemical characteristics and mechanisms of action .
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
38116-89-1 |
|---|---|
Molecular Formula |
C24H16ClN7O2S |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
6-[3-(1,3-benzothiazol-2-yl)-5-[(E)-2-phenylethenyl]tetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride |
InChI |
InChI=1S/C24H15N7O2S.ClH/c32-22-17-12-11-16(14-18(17)23(33)27-26-22)30-28-21(13-10-15-6-2-1-3-7-15)29-31(30)24-25-19-8-4-5-9-20(19)34-24;/h1-14H,(H,28,29);1H/b13-10+; |
InChI Key |
ZPGCKYFKHCIWHR-RSGUCCNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

